2-Hydroxy-3-iodo-5-methylbenzaldehyde

Catalog No.
S12999859
CAS No.
M.F
C8H7IO2
M. Wt
262.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-iodo-5-methylbenzaldehyde

Product Name

2-Hydroxy-3-iodo-5-methylbenzaldehyde

IUPAC Name

2-hydroxy-3-iodo-5-methylbenzaldehyde

Molecular Formula

C8H7IO2

Molecular Weight

262.04 g/mol

InChI

InChI=1S/C8H7IO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3

InChI Key

JCTGTVROULXHNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)C=O

2-Hydroxy-3-iodo-5-methylbenzaldehyde is an organic compound characterized by the molecular formula C8H7IOC_8H_7IO and a molecular weight of approximately 262.04 g/mol. This compound features a benzaldehyde functional group with a hydroxyl group at the second position, an iodine atom at the third position, and a methyl group at the fifth position of the aromatic ring. Its structure can be represented as follows:

Structure C6H4(OH)(I)(CH3)CHO\text{Structure }C_6H_4(OH)(I)(CH_3)CHO

This compound is primarily utilized in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals, due to its unique reactivity profile stemming from the presence of both the hydroxyl and iodine substituents.

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, leading to diverse derivatives.
  • Reduction Reactions: The aldehyde group can be reduced to form 2-hydroxy-3-iodo-5-methylbenzyl alcohol using reducing agents such as sodium borohydride.
  • Condensation Reactions: It can undergo condensation with amines to form imines or Schiff bases, which are important in various synthetic pathways.

The reactivity of this compound is significantly influenced by the electronic effects of the hydroxyl and iodine groups, making it a versatile building block in organic synthesis.

The biological activity of 2-hydroxy-3-iodo-5-methylbenzaldehyde has been explored in various studies. The presence of the hydroxyl group enhances its potential for hydrogen bonding, which may contribute to its interaction with biological targets. Some key aspects include:

  • Antimicrobial Properties: Compounds with similar structures have shown antimicrobial activity, suggesting that 2-hydroxy-3-iodo-5-methylbenzaldehyde may also possess such properties.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which is a common mechanism for compounds containing aldehyde or hydroxyl functional groups.

Research into its specific biological effects is ongoing, particularly regarding its potential therapeutic applications.

Several synthesis methods have been reported for 2-hydroxy-3-iodo-5-methylbenzaldehyde:

  • Iodination of 2-Hydroxy-5-methylbenzaldehyde: This method involves the direct iodination of 2-hydroxy-5-methylbenzaldehyde using iodine in the presence of an oxidizing agent.
  • Reimer-Tiemann Reaction: A variation of this reaction can be applied to phenolic compounds to introduce aldehyde functionalities while incorporating iodine.
  • Electrophilic Aromatic Substitution: The introduction of iodine can also be achieved through electrophilic aromatic substitution reactions on suitable precursors.

These methods highlight the compound's accessibility for further research and application in various fields.

The applications of 2-hydroxy-3-iodo-5-methylbenzaldehyde span several domains:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for their potential medicinal properties, including anti-inflammatory and antimicrobial activities.
  • Agrochemicals: The compound can be utilized in developing agrochemicals due to its reactivity and potential biological activity.
  • Material Science: It may find applications in synthesizing novel materials or coatings due to its unique chemical properties.

Interaction studies involving 2-hydroxy-3-iodo-5-methylbenzaldehyde often focus on its reactivity with nucleophiles and electrophiles. The dual presence of an aldehyde and an iodine substituent allows for diverse interactions:

  • Nucleophilic Attack on Aldehyde: The aldehyde group can react with nucleophiles to form various adducts.
  • Electrophilic Reactions: The iodine atom can participate in electrophilic substitution reactions, enhancing the compound's versatility in synthetic applications.

These interactions are essential for understanding the compound's potential applications in drug development and materials science.

Several compounds share structural similarities with 2-hydroxy-3-iodo-5-methylbenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Iodo-2-methylbenzaldehydeIodine at position 5, methyl at position 2Different substitution pattern affects reactivity
2-Hydroxy-5-methylbenzaldehydeHydroxyl group at position 2Exhibits different polarity and hydrogen bonding potential
3-Iodo-4-methylbenzaldehydeIodine at position 3, methyl at position 4Different regioselectivity impacts biological activity
4-Iodo-3-methylbenzaldehydeIodine at position 4, methyl at position 3Altered electronic effects influence reactivity

These compounds exhibit unique properties and reactivities due to their distinct substitution patterns on the benzene ring, highlighting the importance of structural variations in determining chemical behavior and potential applications in synthesis and biological activity.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

261.94908 g/mol

Monoisotopic Mass

261.94908 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types